molecular formula C19H15F2NO2S B2820480 3,4-difluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide CAS No. 2034435-41-9

3,4-difluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide

Cat. No. B2820480
M. Wt: 359.39
InChI Key: UPCXTHKQNSPNQG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, given the presence of several different functional groups. The benzamide group would provide a rigid, planar structure, while the thiophene and difluorophenyl groups would likely add additional complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the benzamide, thiophene, and difluorophenyl groups could potentially allow for a variety of different reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For example, the presence of the difluorophenyl group could potentially influence its polarity, solubility, and reactivity .

Scientific Research Applications

  • Antipathogenic Activity : Thiourea derivatives, including compounds similar to 3,4-difluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide, have been studied for their antipathogenic properties. These compounds show significant anti-pathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming abilities. This suggests potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

  • Optoelectronic Applications : Research into fluorinated monomers, which share some structural similarities with the compound , has shown that they exhibit high smectogen properties. These properties are crucial for applications in optoelectronics, suggesting that similar fluorinated compounds could be used in this field (Bracon et al., 2000).

  • Anti-microbial Evaluation : Studies on ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which include structural elements similar to the target compound, indicate potential in antimicrobial applications. These compounds have been evaluated for their anti-microbial activity, suggesting possible use in developing new antimicrobial agents (Spoorthy et al., 2021).

  • Nonlinear Optical Limiting : Thiophene dyes, including derivatives similar to the compound of interest, have been designed for nonlinear optical limiting applications. These applications are essential in photonic or optoelectronic devices for protecting human eyes and optical sensors (Anandan et al., 2018).

  • Anticancer Activity : N-Phenyl benzamide derivatives, structurally related to the compound , have been synthesized and evaluated for their anticancer activity. This suggests the potential of such compounds in the development of new anticancer drugs (Ravinaik et al., 2021).

Safety And Hazards

Based on related compounds, this compound could potentially cause skin and eye irritation, and may also cause respiratory irritation .

properties

IUPAC Name

3,4-difluoro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2NO2S/c20-16-6-5-14(9-17(16)21)19(24)22-10-18(23)13-3-1-12(2-4-13)15-7-8-25-11-15/h1-9,11,18,23H,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCXTHKQNSPNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC=C2)C(CNC(=O)C3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide

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